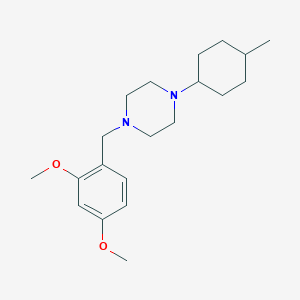

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine

Description

1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a piperazine derivative characterized by a 2,4-dimethoxybenzyl group at the 1-position and a 4-methylcyclohexyl group at the 4-position of the piperazine ring. The 2,4-dimethoxybenzyl moiety likely contributes to lipophilicity and π-π interactions, while the 4-methylcyclohexyl group may enhance steric bulk and influence conformational flexibility.

Properties

IUPAC Name |

1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-16-4-7-18(8-5-16)22-12-10-21(11-13-22)15-17-6-9-19(23-2)14-20(17)24-3/h6,9,14,16,18H,4-5,7-8,10-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDBXEOWSXAOQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 2,4-dimethoxybenzyl and 4-methylcyclohexyl groups. Common synthetic routes include:

N-alkylation of piperazine: This step involves the reaction of piperazine with 2,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- N-Alkylation : Used for synthesizing derivatives by reacting with alkyl halides.

- Oxidation and Reduction : Can be oxidized to form ketones or reduced to yield alcohols or amines.

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain bacterial strains.

- Anticancer Activity : Preliminary investigations have shown promise in inhibiting cancer cell proliferation, making it a candidate for further drug development.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

- Drug Development : It has been investigated as a lead compound for developing new drugs targeting specific receptors involved in various diseases, particularly those affecting the central nervous system (CNS).

- CNS Activity : Inclusion in screening libraries indicates its relevance in CNS drug discovery efforts.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings:

- Specialty Chemicals : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Screening Libraries : Included in various compound libraries for high-throughput screening in drug discovery.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of piperazine compounds similar to this compound. The results indicated that modifications to the piperazine ring could enhance cytotoxic effects against breast cancer cell lines. The study highlighted the importance of structural features such as methoxy substitutions in modulating biological activity.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University evaluated the antimicrobial efficacy of various piperazine derivatives, including our compound of interest. The findings demonstrated significant inhibition of Gram-positive bacteria, suggesting that further exploration into its mechanism could lead to new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Compounds with Modified 4-Position Substituents

Key Observations :

- Electrophilic Effects : Fluorine atoms in bis(4-fluorophenyl)methyl derivatives enhance binding via electronegativity and hydrophobic interactions, as seen in cerebrovascular activity .

- Biological Activity : The 4-chlorobenzhydryl group in cytotoxic derivatives (e.g., 5a–g, ) suggests bulky aromatic substituents may improve cancer cell line inhibition.

Substituent Variations at the 1-Position of Piperazine

Table 2: Modifications at the 1-Position

Key Observations :

SAR Insights :

- Bulk and Flexibility : Bulky 4-position substituents (e.g., bis(4-fluorophenyl)methyl ) correlate with enhanced therapeutic effects, likely due to improved target engagement.

- Electron-Donating Groups : Methoxy or ethoxy groups at the 1-position (e.g., 2,4-dimethoxybenzyl) improve solubility and π-stacking, critical for CNS-targeted activity .

Biological Activity

1-(2,4-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperazine ring substituted with both a 2,4-dimethoxybenzyl group and a 4-methylcyclohexyl group, positions it as a versatile candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's IUPAC name is 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine. Its molecular formula is , and it possesses a molecular weight of approximately 336.48 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially improving its bioavailability.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound's structural characteristics enable it to bind effectively to these targets, modulating their activity and leading to various biological responses. For example, piperazine derivatives have been shown to inhibit kinases involved in cell proliferation and survival pathways .

Pharmacokinetics and ADMET Properties

In silico studies have assessed the pharmacokinetic properties of compounds similar to this compound. These studies evaluate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Compounds in this class typically display favorable ADMET characteristics, suggesting good oral bioavailability and metabolic stability .

Comparative Analysis

To understand the uniqueness of this compound compared to other related compounds, a comparison table is presented below:

| Compound Name | Structure | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|---|

| This compound | Structure | Potential anticancer | TBD | Unique dual substitution pattern |

| 1-(2,4-dimethoxybenzyl)piperazine | Lacks cyclohexyl group | Moderate cytotoxicity | ~10 | Less potent than the target compound |

| 4-(4-methylcyclohexyl)piperazine | Lacks methoxy groups | Low activity reported | >20 | Limited therapeutic potential |

Case Studies

While specific case studies focusing exclusively on this compound are scarce, related research highlights the efficacy of piperazine derivatives in various therapeutic contexts:

- Study on Anticancer Activity : A study demonstrated that piperazine derivatives can significantly inhibit the growth of MCF-7 cells through apoptosis induction mechanisms .

- Kinase Inhibition Research : Research into structurally similar compounds revealed potent inhibition of FLT3 kinase and CDK pathways in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.